![molecular formula C18H22N4O3S B2978840 N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034542-50-0](/img/structure/B2978840.png)

N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

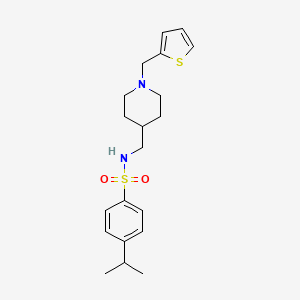

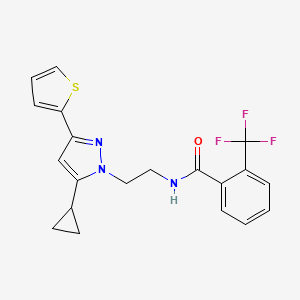

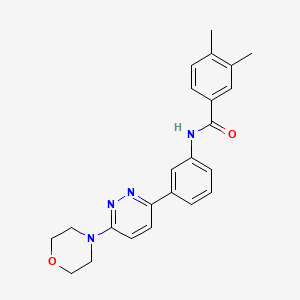

The compound “N-([2,3’-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds . It also contains a bipyridine moiety, which is often used in coordination chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can often be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine rings are known to undergo a variety of reactions, including substitutions and ring-opening reactions . The bipyridine moiety can also coordinate to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the piperidine ring could increase its basicity, while the bipyridine moiety could potentially allow it to act as a ligand .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, a category that includes compounds structurally similar to N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, especially those with bulky moieties in specific positions, have shown substantial anti-AChE activity, making them potential candidates for antidementia agents (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonist for Gastrointestinal Motility

Benzamide derivatives bearing a piperidine ring, similar to N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide, have been found to act as serotonin 4 (5-HT(4)) receptor agonists. These compounds can potentially accelerate gastrointestinal motility, offering new avenues for the treatment of related disorders (Sonda et al., 2003).

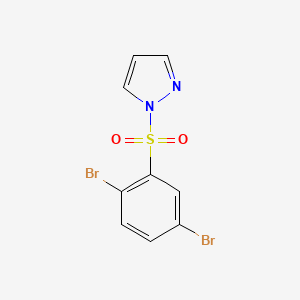

Cannabinoid Receptor Antagonists

Pyrazole derivatives, including those with a piperidine component, have been studied as potential antagonists for the brain cannabinoid receptor (CB1). These compounds could potentially be used to counteract the harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Antioxidant Capacity and Anticholinesterase Activity

Studies on sulfonyl hydrazones and piperidine derivatives have shown these compounds to have significant antioxidant capacities and anticholinesterase activities. This makes them potential candidates for therapeutic applications in conditions where oxidative stress and cholinesterase inhibition are beneficial (Karaman et al., 2016).

Inducible Nitric Oxide Synthase Inhibitors

Compounds in the 4-methylaminopyridine series, including those with piperidine modifications, have been identified as selective inhibitors of inducible nitric oxide synthase (NOS). This selectivity is important for therapeutic targeting, potentially providing a basis for the development of treatments for conditions involving NOS imbalance (Connolly et al., 2004).

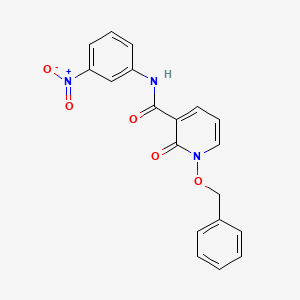

Met Kinase Inhibitors for Cancer Therapy

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, structurally related to the compound , have been identified as potent and selective Met kinase inhibitors. This has implications in cancer therapy, as these compounds demonstrated efficacy in tumor models and have been advanced into clinical trials (Schroeder et al., 2009).

Lewis Basic Catalysts in Organic Chemistry

Compounds derived from l-piperazine-2-carboxylic acid, including N-formamides, have been developed as highly enantioselective Lewis basic catalysts. These have applications in organic synthesis, particularly in the hydrosilylation of N-aryl imines, and demonstrate the utility of piperidine derivatives in catalysis (Wang et al., 2006).

Antipsychotic Agent Development

Heterocyclic analogues of benzamide, including those with a piperidine structure, have shown potential as antipsychotic agents. They exhibit binding to dopamine D2 and serotonin receptors, suggesting their utility in psychiatric medication development (Norman et al., 1996).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3S/c1-26(24,25)22-9-5-15(6-10-22)18(23)21-12-14-4-8-20-17(11-14)16-3-2-7-19-13-16/h2-4,7-8,11,13,15H,5-6,9-10,12H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVISUDLOMEDAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,3'-bipyridin]-4-ylmethyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine](/img/structure/B2978757.png)

![1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2978763.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2978777.png)